molecular formula C12H12O3 B1279070 ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 6742-25-2

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1279070
CAS RN: 6742-25-2
M. Wt: 204.22 g/mol
InChI Key: CRUSDTXUTKVYLW-UHFFFAOYSA-N
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Patent
US05733934

Procedure details

1-Indanone (1.5 g, 11.36 mmols) was dissolved in dry THF in a three neck flask equipped with nitrogen inlet, septum and a guard tube. The flask was cooled to -20° C. for 10 minutes. Then butyl lithium (11.37 ml, 12.48 mmols) was added dropwise through the septum using the syringe. The reaction mixture was allowed to stand at -20° C. for 45 minutes and then ethyl chloroformate (1.08 ml, 10 mmols) was added dropwise using a syringe. The reaction mixture was stirred at -20° C. for 30 minutes and slowly brought to room temperature in about one hour. The reaction was worked-up by evaporating the THF and the product was chromatographed to yield 2-carbethoxy-1-indanone. NMR: (CDCl3):δ:1.25 (t, 3H, OCH2CH3); 3.45 (d, 2H, benzylic CH2); 3.65 (t, 1H, COCHCO); 4.2 (q, 2H, OCH2CH3); 7.4-7.5 (m, 4H, Ar-H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.37 mL
Type
reactant
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C([Li])CCC.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C1COCC1>[C:17]([CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10])([O:19][CH2:20][CH3:21])=[O:18]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.37 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.08 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at -20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with nitrogen inlet
WAIT
Type
WAIT
Details
slowly brought to room temperature in about one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
by evaporating the THF
CUSTOM
Type
CUSTOM
Details
the product was chromatographed

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(=O)(OCC)C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.